2,6-Dimethyl-1,1-diethylpiperidinium bromide
CAS No.: 19072-57-2
Cat. No.: VC20742943
Molecular Formula: C11H24BrN
Molecular Weight: 250.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19072-57-2 |
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Molecular Formula | C11H24BrN |
Molecular Weight | 250.22 g/mol |
IUPAC Name | 1,1-diethyl-2,6-dimethylpiperidin-1-ium;bromide |
Standard InChI | InChI=1S/C11H24N.BrH/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | JEUPZKBFJZDULG-UHFFFAOYSA-M |
SMILES | CC[N+]1(C(CCCC1C)C)CC.[Br-] |
Canonical SMILES | CC[N+]1(C(CCCC1C)C)CC.[Br-] |
Synthesis Approaches
Conventional Synthesis Methods
Drawing parallels from the synthesis of related quaternary ammonium compounds, 2,6-Dimethyl-1,1-diethylpiperidinium bromide could potentially be synthesized through quaternization reactions. Conventional methods might involve treating 2,6-dimethylpiperidine with ethyl bromide under reflux conditions for several hours. Similar quaternization reactions for pyridinium compounds have yielded high percentages (87-88%) of the desired products .
Alternative Synthesis Approaches
Solvent-free methods represent an environmentally friendly alternative for synthesizing quaternary ammonium salts. As observed with dimeric pyridinium bromides, solvent-free synthesis can potentially offer higher yields (92-96%) and shorter reaction times compared to conventional methods . This green chemistry approach might be adaptable for the synthesis of 2,6-Dimethyl-1,1-diethylpiperidinium bromide, potentially reducing reaction times from hours to minutes while improving yield.
Physicochemical Characteristics
Physical Properties
Drawing from studies on related quaternary ammonium compounds, 2,6-Dimethyl-1,1-diethylpiperidinium bromide likely exhibits good water solubility due to its ionic nature while maintaining moderate lipophilicity contributed by its alkyl substituents. Table 1 presents predicted physicochemical parameters for this compound, adapted from analysis of related structures.
Table 1: Predicted Physicochemical Parameters for 2,6-Dimethyl-1,1-diethylpiperidinium bromide
Parameter | Predicted Value | Significance |
---|---|---|
Molecular Weight | ~264 g/mol | Favorable for drug-like properties |
Lipophilicity (Log P) | ~1.8-2.5 | Moderate lipophilicity for cell penetration |
Molar Reactivity | ~80-90 | Moderate chemical reactivity |
Polar Surface Area | ~10-15 Ų | Low TPSA suggesting good BBB permeability |
Water Solubility | High | Due to quaternary ammonium salt structure |
Flexibility (rotatable bonds) | 4-6 | Moderate molecular flexibility |
Chemical Properties
As a quaternary ammonium salt, 2,6-Dimethyl-1,1-diethylpiperidinium bromide would likely demonstrate stability under physiological conditions. The permanently charged nitrogen makes it resistant to pH-dependent ionization changes. This stability contrasts with tertiary amines, which undergo protonation/deprotonation depending on pH.
Structural Analysis
Structural analysis of quaternary ammonium compounds typically employs various spectroscopic techniques. Based on related compounds, the 2,6-Dimethyl-1,1-diethylpiperidinium bromide would likely show characteristic signals in ¹H NMR spectroscopy, with methyl groups appearing as singlets around δ 1.0-1.3 ppm, methylene protons of ethyl groups as quartets and triplets between δ 3.0-4.0 ppm, and ring protons at various chemical shifts depending on their position relative to the quaternary nitrogen.
Structural Feature | Effect on Biological Activity | Relevance to 2,6-Dimethyl-1,1-diethylpiperidinium bromide |
---|---|---|
Hydrophobic substituents | Enhanced cellular uptake and activity | Contains methyl and ethyl groups that could promote uptake |
Quaternary nitrogen | Permanent positive charge | Present in the structure, likely contributing to its properties |
Ring system | Affects binding to biological targets | Piperidine ring provides conformational constraints |
Counterion | Influences solubility and bioavailability | Bromide counterion may affect pharmacokinetic properties |
Research Challenges and Future Directions
Current Limitations in Research
Research on 2,6-Dimethyl-1,1-diethylpiperidinium bromide faces several challenges. First, there's limited published data specifically addressing this compound compared to other quaternary ammonium salts. Second, potential toxicity concerns need thorough investigation, as quaternary ammonium compounds may exhibit toxicity to normal cells in addition to cancer cells. For example, related dimeric pyridinium bromides showed higher IC₅₀ values against normal 3T3-L1 cells, indicating lower toxicity to normal cells compared to cancer cells .
Future Research Opportunities
Future research on 2,6-Dimethyl-1,1-diethylpiperidinium bromide could focus on comprehensive characterization of its biological activities, particularly its potential anticancer properties. Studies could investigate:
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Antiproliferative effects against various cancer cell lines
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Mechanism of action studies, including apoptosis induction and cell cycle analysis
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Structure-activity relationship studies through synthesis of structural analogs
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Optimization of drug-like properties through formulation studies
Drawing from the methodology used for dimeric pyridinium bromides, research could employ MTT assays, apoptosis studies using AO/EB and Hoechst staining, and western blot analysis to evaluate effects on apoptotic proteins such as caspases and Bcl-2 family proteins .
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